molecular formula C7H9ClO3S B2941590 5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran CAS No. 2228429-38-5

5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran

Cat. No.: B2941590
CAS No.: 2228429-38-5
M. Wt: 208.66
InChI Key: JQPOAVPXNBJNGH-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran is a substituted furan derivative characterized by a chloromethyl group at position 5, a methanesulfonyl group at position 3, and a methyl group at position 2. This compound is structurally significant due to its reactive chloromethyl and electron-withdrawing sulfonyl groups, which make it a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

5-(chloromethyl)-2-methyl-3-methylsulfonylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO3S/c1-5-7(12(2,9)10)3-6(4-8)11-5/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPOAVPXNBJNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CCl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran typically involves the chloromethylation of 3-methanesulfonyl-2-methylfuran. One common method is the reaction of 3-methanesulfonyl-2-methylfuran with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group on the furan ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alcohols. These reactions typically occur under mild conditions with the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, and alkoxy derivatives of the furan ring.

    Oxidation Reactions: Products include furanones and other oxygenated compounds.

    Reduction Reactions: Products include dihydrofuran derivatives.

Scientific Research Applications

5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran involves its interaction with biological molecules through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The methanesulfonyl group can also participate in interactions with biological targets, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

5-Chloro-2-methyl-3-phenylsulfonyl-1-benzofuran (C₁₅H₁₁ClO₃S)

  • Synthesis : Prepared via oxidation of 5-chloro-2-methyl-3-phenylsulfanyl-1-benzofuran using 3-chloroperoxybenzoic acid (mCPBA) .
  • Structural Features : Exhibits a dihedral angle of 77.80–78.34° between the benzofuran system and phenyl ring. Stabilized by π–π stacking (centroid distances: 3.689–3.826 Å) and C–H⋯O interactions .

5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran (C₁₆H₁₃FO₃S)

  • Synthesis : Oxidized from the sulfanyl precursor using mCPBA .
  • Structural Features : Planar benzofuran and 3-methylphenyl rings with a dihedral angle of 80.96°. Stabilized by π⋯π interactions (centroid separations: 3.661–3.771 Å) and C–H⋯O bonds .

Table 1: Comparison of Sulfonyl-Substituted Benzofurans

Compound Substituents Molecular Formula Synthesis Method Key Interactions
Target Compound 5-ClCH₂, 3-SO₂Me, 2-Me C₇H₈ClO₃S Not explicitly stated Likely C–H⋯O and π–π
5-Cl-2-Me-3-PhSO₂-Benzofuran 5-Cl, 3-PhSO₂, 2-Me C₁₅H₁₁ClO₃S Oxidation with mCPBA π–π stacking, C–H⋯O
5-F-2-Me-3-(3-MePhSO₂)-Benzofuran 5-F, 3-(3-MePhSO₂), 2-Me C₁₆H₁₃FO₃S Oxidation with mCPBA π⋯π, C–H⋯O

Chloromethyl-Substituted Furan Derivatives

5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran (C₁₂H₁₁ClO₂)

  • Structure : Features a hydroxymethyl group at position 3 and a 4-chlorophenyl group at position 5 .
  • Key Difference : The hydroxymethyl group increases polarity, enhancing water solubility compared to the sulfonyl group in the target compound.

5-(Chloromethyl)furfural (CMF, C₆H₅ClO₂)

  • Applications : A biomass-derived intermediate for synthesizing levulinic acid and pharmaceuticals .
  • Key Difference : Lacks the sulfonyl group, making it more reactive toward nucleophilic substitution but less stable under acidic conditions.

Table 2: Chloromethyl-Substituted Furans

Compound Functional Groups Molecular Formula Applications
Target Compound 5-ClCH₂, 3-SO₂Me, 2-Me C₇H₈ClO₃S Pharmaceutical intermediate
5-(4-ClPh)-3-HOCH₂-2-Me-Furan 5-(4-ClPh), 3-HOCH₂, 2-Me C₁₂H₁₁ClO₂ Potential drug precursor
5-(Chloromethyl)furfural 5-ClCH₂, 2-CHO C₆H₅ClO₂ Biomass conversion

Sulfonyl-Containing Thiophene Derivatives

Methyl 5-Chloro-3-chlorosulfonylthiophene-2-carboxylate (C₇H₅Cl₂O₄S₂)

  • Structure : Combines chlorosulfonyl and ester groups on a thiophene ring .
  • Key Difference : The thiophene ring’s lower aromaticity compared to furan may reduce π–π stacking efficiency but enhance electrophilic substitution reactivity.

Biological Activity

5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring substituted with a chloromethyl group and a methanesulfonyl group. The presence of these functional groups contributes to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC₇H₉ClO₃S
Molecular Weight196.66 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to act as an electrophile, which can react with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modulation of their activity.

Case Study: Antiviral Activity

Research has indicated that derivatives of furan compounds exhibit antiviral properties. For instance, modifications at specific positions on the furan ring can significantly influence bioactivity. In one study, compounds similar to this compound were evaluated for their efficacy against respiratory syncytial virus (RSV), revealing that structural modifications could enhance antiviral potency (EC50 values ranging from 0.76 µM to over 10 µM) .

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Similar furan derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of RSV replication
AntimicrobialActivity against selected bacterial strains
AnticancerInduction of apoptosis in cancer cells

Research Findings and Applications

Recent research highlights the versatility of this compound in various applications:

  • Synthetic Biology : Its unique structure allows it to serve as a building block for synthesizing more complex molecules.
  • Pharmacological Studies : Ongoing investigations aim to elucidate its mechanism of action and optimize its bioactivity through structural modifications.
  • Industrial Applications : The compound's potential utility in developing new materials and chemical processes is being explored, particularly in green chemistry initiatives.

Q & A

Basic Questions

Q. What synthetic routes are effective for preparing 5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran?

  • Methodology : The compound can be synthesized via oxidation of its sulfide precursor. For example, 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K efficiently oxidizes sulfides to sulfones, as demonstrated in analogous furan derivatives . Post-reaction, the crude product is washed with saturated sodium bicarbonate to remove acidic by-products, followed by purification via column chromatography (hexane:ethyl acetate, 4:1 v/v), yielding ~68% . Key considerations:

  • Temperature control to mitigate exothermic side reactions.
  • Use of dichloromethane for solubility and inertness.
  • Validation of purity via TLC and NMR.

Q. How can the purity of this compound be assessed?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is suitable, as validated for structurally similar sulfonyl furans . For rapid analysis, thin-layer chromatography (TLC) using hexane:ethyl acetate (4:1) as the mobile phase (Rf ≈ 0.64) provides a preliminary purity check . Confirmatory characterization should include:

  • 1H/13C NMR : Look for singlet peaks for methyl groups and sulfonyl protons.
  • Mass spectrometry (MS) : Confirm molecular ion [M+H]+ and fragmentation patterns.

Q. What crystallization techniques optimize single-crystal growth for X-ray diffraction?

  • Methodology : Slow evaporation of a benzene solution at room temperature yields high-quality crystals, as shown for 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran . Key steps:

  • Use non-polar solvents (e.g., benzene) to minimize solvate formation.
  • Maintain stable temperature (±1°C) to control evaporation rate.
  • Validate crystal quality via pre-experiment microscopy to check for defects.

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